1-(2-Methoxyethyl)piperazine
Overview
Description
1-(2-Methoxyethyl)piperazine is a heterocyclic compound . It is also known by its synonyms: 4-(2-Methoxyethyl)piperazine and N-(2-Methoxyethyl)piperazine . The empirical formula is C7H16N2O . The molecular weight is 144.21 .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyethyl)piperazine is represented by the SMILES stringCOCCN1CCNCC1
. The InChI key is BMEMBBFDTYHTLH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)piperazine has a refractive index of 1.4730 . It has a boiling point of 193-194°C and a density of 0.970 g/mL at 25°C .Scientific Research Applications
Radioligand Development for PET Imaging
1-(2-Methoxyethyl)piperazine analogues have been explored for their potential as positron emission tomography (PET) radiotracers. For example, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were developed to reduce lipophilicity, improving their utility in oncology for diagnostic applications (Abate et al., 2011). Similarly, compounds like [18F]p-MPPF have been used for studying the serotonergic neurotransmission in PET studies (Plenevaux et al., 2000).
Optical Imaging and Nanomedicine
Methoxyphenyl piperazine derivatives have been used in the development of targeted optical imaging agents at low detection limits. In one study, silver nanoparticles were conjugated with methoxyphenyl piperazine-dithiocarbamate, demonstrating an easy synthesis method free from extraneous impurities (Chaturvedi et al., 2018).
Synthesis of Potential Therapeutic Agents
1-(2-Methoxyethyl)piperazine derivatives have been synthesized and evaluated for various therapeutic potentials. For instance, synthesis and biological activity of conazole analogues containing a piperazine nucleus have shown promising results in antimicrobial, antioxidant, and enzyme inhibitory activities (Mermer et al., 2018). Similarly, the synthesis of cyclic methoxyphenyltriazaalkanes has been explored for their potential cardiotropic activities (Mokrov et al., 2019).
Drug Metabolism and Pharmacokinetics Studies
Studies on the metabolism of drugs like 1-(4-methoxyphenyl)piperazine (MeOPP) in rats have provided insights into the in vivo metabolism and identification of the human cytochrome P450 enzymes responsible for major metabolic steps, which is crucial for understanding the pharmacokinetics of these compounds (Staack et al., 2004).
Safety And Hazards
1-(2-Methoxyethyl)piperazine is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-methoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMBBFDTYHTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370412 | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperazine | |
CAS RN |
13484-40-7 | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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